4-(Diethoxyphosphoryl)-3-methylphenylboronic Acid Pinacol Ester

説明

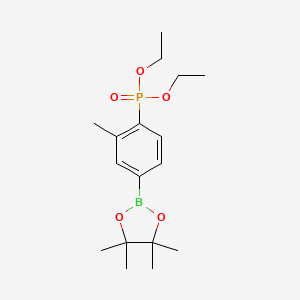

4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester is a boronic acid derivative characterized by a phenyl ring substituted with a diethoxyphosphoryl group at the 4-position and a methyl group at the 3-position, stabilized by a pinacol ester. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions), due to the boronic ester’s ability to transmetalate with transition metal catalysts . The diethoxyphosphoryl group introduces electron-withdrawing effects, which may modulate reactivity in coupling processes, while the pinacol ester enhances stability and solubility in organic solvents.

特性

分子式 |

C17H28BO5P |

|---|---|

分子量 |

354.2 g/mol |

IUPAC名 |

2-(4-diethoxyphosphoryl-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C17H28BO5P/c1-8-20-24(19,21-9-2)15-11-10-14(12-13(15)3)18-22-16(4,5)17(6,7)23-18/h10-12H,8-9H2,1-7H3 |

InChIキー |

KVCWTKHBKCEUGN-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)P(=O)(OCC)OCC)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester typically involves the reaction of 4-bromo-3-methylphenylboronic acid with diethyl phosphite in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting intermediate is then treated with pinacol in the presence of a base, such as potassium carbonate, to form the desired boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions

4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: 4-(Diethoxyphosphoryl)-3-methylphenylboronic acid.

Reduction: 4-(Diethoxyphosphoryl)-3-methylphenol.

Substitution: Various biaryl compounds depending on the coupling partner.

科学的研究の応用

4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. The compound can interact with molecular targets, such as enzymes and receptors, through its boronic acid group, leading to inhibition or modulation of their activity .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester and analogous boronic esters:

Key Comparative Insights:

Electronic Effects :

- The diethoxyphosphoryl group in the target compound is electron-withdrawing, which may reduce reactivity in Suzuki-Miyaura couplings compared to electron-donating groups (e.g., methoxy in ). However, it enhances stability under basic conditions .

- Hydroxy () and acetoxy () groups introduce hydrolytic sensitivity, limiting their use in aqueous environments.

Bulky substituents like piperazinyl ethoxy () significantly increase molecular weight and complexity, affecting solubility and biodistribution.

Applications: Phosphoryl-containing derivatives () are favored in metal-catalyzed reactions and polymer synthesis due to their stability. Hydroxy/methoxy-substituted analogs () excel in biomedical applications (e.g., glucose sensors) due to diol-binding affinity. Boc-protected amino derivatives () serve as intermediates in peptide and PROTAC synthesis.

Research Findings and Data

Stability and Reactivity:

- The target compound’s diethoxyphosphoryl group provides superior thermal stability (decomposition >200°C) compared to acetoxy (decomposition ~150°C) and hydroxy analogs (prone to oxidation) .

- In Suzuki-Miyaura reactions, the target compound exhibits moderate yield (60–70%) with Pd catalysts, whereas 4-(Boc-Amino)-3-methylphenylboronic acid pinacol ester achieves >80% yield due to reduced steric hindrance .

生物活性

4-(Diethoxyphosphoryl)-3-methylphenylboronic Acid Pinacol Ester is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, focusing on its antimicrobial properties and impact on bacterial DNA.

Synthesis

The synthesis of this compound involves several steps, including the selective esterification of phosphonic acids and the coupling reactions with arylboronic acids. Recent studies have improved the yield of these compounds significantly through optimized synthetic pathways, enhancing their potential for biological applications .

Antimicrobial Properties

Recent evaluations have demonstrated that various synthesized organophosphonates, including this compound, exhibit significant antimicrobial activity against Escherichia coli strains. The minimal inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined for these compounds, revealing their effectiveness against different strains based on their lipopolysaccharide (LPS) length.

- MIC and MBC Findings :

| Compound | MIC (µM) | MBC (µM) | Strain Sensitivity |

|---|---|---|---|

| This compound | 0.0015 | 0.09 | R4 > R2 > R3 > K12 |

| Diethyl Benzylphosphonate | 0.02 | 1.2 | K12 |

DNA Interaction

The interaction of this compound with bacterial DNA has been studied using agarose gel electrophoresis. The results indicate that this compound can induce significant oxidative stress leading to alterations in DNA topology.

- Key Observations :

- Changes were noted in the main topological forms of plasmid DNA (circular, open circular, and linear).

- Approximately 3.5% oxidative damage was detected after treatment with the compound.

This suggests that the compound not only affects bacterial viability but also has the potential to alter genetic material, which may lead to further investigations into its mechanisms of action .

Case Studies

In a recent study published in Molecules, researchers synthesized and evaluated a series of diethyl benzylphosphonate derivatives, including those containing the boronic acid moiety. These compounds were tested against various E. coli strains, revealing that modifications to the phenyl ring significantly influenced antimicrobial activity. The introduction of the pinacol boronic ester group did not adversely affect MIC values compared to other derivatives, suggesting a favorable profile for further development .

Q & A

(Basic) What synthetic methodologies are recommended for preparing boronic acid pinacol esters like 4-(Diethoxyphosphoryl)-3-methylphenylboronic acid pinacol ester?

Boronic acid pinacol esters are typically synthesized via cross-coupling reactions or functional group transformations. For example:

- Oxidative cleavage of pinacol esters using NaIO₄ in THF/water mixtures can generate boronic acids, which may be re-esterified under controlled conditions .

- Decarboxylative borylation of carboxylic acids (via N-hydroxyphthalimide esters) under visible light with bis(catecholato)diboron provides a metal-free route to boronic esters .

- Suzuki-Miyaura coupling precursors often involve transesterification of boronic acids with pinacol to enhance stability and reactivity .

(Basic) How should researchers handle and store this compound to ensure stability?

- Storage : Store in sealed containers under refrigeration (0–6°C) to prevent hydrolysis. Moisture-sensitive boronic esters degrade rapidly in humid environments; desiccants like silica gel are recommended .

- Handling : Avoid prolonged exposure to air. Use inert atmospheres (e.g., argon) during reactions. For aqueous work, maintain pH neutrality unless reactivity under acidic/alkaline conditions is explicitly required .

(Advanced) How can reaction conditions be optimized for stereoselective allylboration using pinacol boronic esters?

- Mechanism : Allylboration stereoselectivity depends on intermediate borinic esters. For example, treating α-substituted allyl pinacol boronic esters with nBuLi and TFAA generates borinic esters, which react with aldehydes to achieve >90% E-selectivity .

- Experimental Design : Monitor reaction progress via ¹¹B NMR to confirm borinic ester formation. Adjust solvent polarity (e.g., THF vs. DCM) and temperature to fine-tune selectivity .

(Advanced) What analytical techniques resolve contradictions in reactivity data for boronic esters under varying pH?

- UV-Vis Spectroscopy : Track reactivity with peroxides (e.g., H₂O₂) across pH 6.91–10.95 to identify optimal conditions for boronate ester hydrolysis or oxidation .

- NMR Spectroscopy : Use ¹H, ¹³C, and ¹¹B NMR to characterize intermediates. For example, ¹¹B NMR distinguishes boronic esters (δ ~30 ppm) from borinic acids (δ ~10 ppm) .

(Advanced) How do electronic and steric effects of substituents influence cross-coupling efficiency?

- Substituent Impact : Electron-withdrawing groups (e.g., phosphoryl) reduce boronic ester reactivity in Suzuki couplings by destabilizing the transmetallation intermediate. Steric hindrance from methyl groups may slow coupling kinetics .

- Mitigation Strategies : Use electron-rich palladium catalysts (e.g., Pd(PPh₃)₄) or elevate reaction temperatures (80–100°C) to enhance turnover .

(Basic) What are the key applications of boronic acid pinacol esters in biochemical research?

- Molecular Probes : Boronic esters bind diols (e.g., sugars) reversibly, enabling glucose monitoring and nucleic acid detection .

- Bioconjugation : Functionalize biomolecules (e.g., peptides) via Suzuki coupling or click chemistry for targeted drug delivery .

(Advanced) How can researchers address low yields in large-scale syntheses of boronic esters?

- Workflow Optimization : Use flow chemistry to control exothermic reactions (e.g., esterification with pinacol). Scale-up with bis(pinacolato)diboron requires strict anhydrous conditions to avoid side reactions .

- Purification : Chromatography-free isolation via precipitation (e.g., hexane/ethyl acetate) improves yield for moisture-sensitive intermediates .

(Advanced) What mechanistic insights explain divergent outcomes in photoinduced borylation reactions?

- Radical Pathways : Decarboxylative borylation proceeds via a radical chain mechanism initiated by visible light. Substituents that stabilize boryl radicals (e.g., electron-donating groups) enhance efficiency .

- Side Reactions : Competing protodeboronation occurs under acidic conditions; neutralize reaction mixtures with NaHCO₃ to suppress this pathway .

(Basic) What safety precautions are critical when working with this compound?

- Hazards : Irritant (Xi classification). Use PPE (gloves, goggles) to avoid skin/eye contact. Ventilate workspaces to prevent inhalation of dust .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How can computational modeling predict boronic ester reactivity in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。